molecular formula C12H14N4O2 B2451820 ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate CAS No. 1266692-21-0

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

Cat. No. B2451820
CAS RN: 1266692-21-0
M. Wt: 246.27
InChI Key: PNBDOJYWQFKNKV-UHFFFAOYSA-N
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Description

The compound “ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate” is likely to be a derivative of tetrazole, which is a class of heterocyclic compounds that have been widely studied due to their potential applications in medicinal and pharmaceutical fields .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate”, tetrazole derivatives can generally be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost, with good to excellent yields .


Molecular Structure Analysis

The molecular structure of “ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate” would likely include a tetrazole ring attached to a phenyl group and a propanoate group. The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They can also react with active metals to produce new compounds which can be explosive to shocks .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate can be synthesized using a one-pot, three-component, two-step tandem method. This approach, which involves ethyl cyanoacetate, sodium azide, and aromatic aldehydes, is beneficial for synthesizing tetrazole compounds with high efficiency and good yields (Jafari Chermahini et al., 2016).

  • Molecular Structure Analysis : Quantum calculations using HF and B3LYP methods reveal insights into the molecular structure, NMR characteristics, and electronic properties of this compound. This provides a deep understanding of its molecular behavior (Ramazani et al., 2017).

Pharmacological Potential

  • Antinociceptive Activity : Research into substituted alkanones derivatives indicates potential antinociceptive properties. This suggests its possible use in developing pain-relief medications (Rajasekaran & Thampi, 2005).

  • Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Mohite & Bhaskar, 2010).

Material Science and Chemistry

  • Crystallographic Studies : Investigations into polymorphic forms using spectroscopic and diffractometric techniques highlight its relevance in the material sciences, particularly in understanding molecular structures (Vogt et al., 2013).

  • Intermolecular Interactions : Studies on the crystal structure reveal important aspects like hydrogen bonding and π–π stacking, crucial for understanding intermolecular interactions in solid-state chemistry (Ou-Yang et al., 2013).

Drug Design and Development

  • Synthetic Derivatives for Drug Discovery : The synthesis and characterization of novel derivatives open pathways for drug design, especially in discovering new antibacterial, antifungal, and anticonvulsant agents (Rajasekaran et al., 2006).

  • Biological Evaluation : The evaluation of synthetic derivatives for their biological activities, such as antimicrobial and anticonvulsant properties, is crucial for the development of new therapeutic agents (Zheng et al., 2010).

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated. They can burst vigorously when exposed to shock, fire, and heat on friction . Specific safety information for the compound “ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate” is not available.

Mechanism of Action

properties

IUPAC Name

ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDOJYWQFKNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

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